Nivolumab

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .

Synthesis Analysis

A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Molecular Structure Analysis

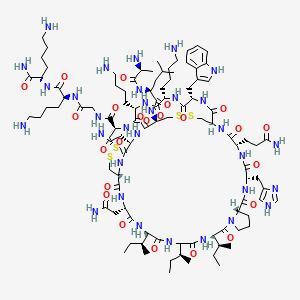

The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .Chemical Reactions Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Physical And Chemical Properties Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .科学研究应用

Application in Non-Small Cell Lung Cancer (NSCLC)

Field

Oncology - specifically, the treatment of lung cancer .

Application Summary

Nivolumab, in combination with Ipilimumab and chemotherapy, has been used in the treatment of metastatic non-small-cell lung cancer (NSCLC) . This combination has been shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) .

Methods of Application

Patients were treated with a regimen of platinum-based chemotherapy combined with immunotherapy of nivolumab every three weeks and ipilimumab every 6 weeks . The patients received 2–3 cycles of chemotherapy according to the physician’s choice: platinum-based cisplatin or carboplatin with either pemetrexed or paclitaxel .

Results

The median PFS was 10.2 months, longer than that of the 9LA trial (6.7 months) . Adenocarcinoma patients exhibited a higher median OS of 13.7 (range 5–33) months than squamous cell carcinoma (SCC) patients at 12.3 (5–20) months and PFS of 10.3 (4–33) months, while squamous cell carcinoma patients had a PFS of 9.2 (4–18) months .

Application in Advanced and Metastatic Cervical Cancer

Field

Oncology - specifically, the treatment of cervical cancer .

Application Summary

Nivolumab, a PD-1 inhibitor, has emerged as a potential therapeutic option for advanced and metastatic cervical cancer .

Methods of Application

The effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort were assessed, drawing from clinical trials and real-world evidence up to December 2023 .

Results

The review rigorously assesses the effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort .

Application in Advanced Non-Small Cell Lung Cancer (NSCLC)

Application Summary

Nivolumab has demonstrated its efficacy at extending overall survival (OS) in patients with locally advanced or metastatic NSCLC after chemotherapy in large randomized studies .

Methods of Application

Patients with advanced non-squamous (CheckMate057) and squamous (CheckMate017) NSCLC were treated with Nivolumab . The treatment benefit observed in randomized clinical trials has been replicated in real-world observational studies in everyday clinical practice .

Results

In the long-term extensions of these studies, the 4-year OS rate with nivolumab was 14% . This includes the UNIVOC study in France, a large cohort of >10,000 patients, corresponding to all patients with advanced NSCLC (aNSCLC) starting nivolumab treatment in the 2 years following the date when it was made available in France (2015) .

安全和危害

属性

CAS 编号 |

946414-94-4 |

|---|---|

产品名称 |

Nivolumab |

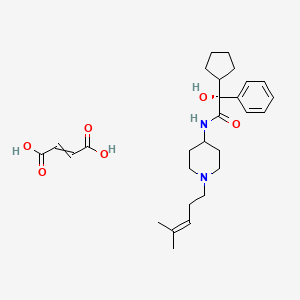

分子式 |

C6362H9862N1712O1995S42 |

分子量 |

143599.39 g·mol−1 |

同义词 |

Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)